![molecular formula C9H13BrN2S B3055164 [(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide CAS No. 6326-49-4](/img/structure/B3055164.png)
[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide
Overview
Description
[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide, also known as PSEM hydrobromide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective ligand for the sigma-1 receptor, which is a protein involved in various cellular processes, including cell survival, proliferation, and differentiation.
Scientific Research Applications
Organic Synthesis
This compound can be used in organic synthesis . For instance, it can be involved in the α-bromination reaction of carbonyl compounds, which is a significant topic in the field of organic chemistry .
Medicinal Chemistry
The 2-phenethylamine motif, which is present in this compound, is widely used in medicinal chemistry . Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets .
Pharmaceutical Production
α-Brominated products derived from bromoacetophenone, which can be synthesized using this compound, find extensive applications in the production of pharmaceuticals .
Pesticide Production
Similarly, these α-brominated products are also used in the production of pesticides .
Synthesis of S-aryl Carbamimidothioates
A new method for the synthesis of S-aryl carbamimidothioates is described using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and Et3N as the base at room temperature . This compound can be a part of such reactions.
Nonlinear Optical Single Crystal Growth
A semi-organic l-tyrosine hydrobromide nonlinear optical single crystal has been harvested using slow evaporation solution technique (SEST) at atmospheric conditions . This compound, due to its similar structure, could potentially be used in similar applications.
properties
IUPAC Name |
2-phenylethyl carbamimidothioate;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.BrH/c10-9(11)12-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOXOSCWJWKPGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC(=N)N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647693 | |
Record name | 2-Phenylethyl carbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide | |
CAS RN |
6326-49-4 | |
Record name | NSC30645 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylethyl carbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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